molecular formula C19H38O11 B609303 m-PEG8-CH2COOH CAS No. 102013-72-9

m-PEG8-CH2COOH

Numéro de catalogue: B609303
Numéro CAS: 102013-72-9
Poids moléculaire: 442.5 g/mol
Clé InChI: AOKQPSPNBHUGLR-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2,5,8,11,14,17,20,23,26-Nonaoxaoctacosan-28-oic acid is a polyethylene glycol (PEG)-based compound with a 28-carbon backbone containing nine ether oxygen atoms (nonaoxa) and a terminal carboxylic acid group. Its structure enables solubility in both aqueous and organic environments, making it valuable for biomedical applications such as drug delivery, bioconjugation, and nanotechnology. The carboxylic acid terminus allows for covalent conjugation via esterification or amidation, distinguishing it from other PEG derivatives with hydroxyl, amine, or ester termini .

Propriétés

IUPAC Name

2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H38O11/c1-22-2-3-23-4-5-24-6-7-25-8-9-26-10-11-27-12-13-28-14-15-29-16-17-30-18-19(20)21/h2-18H2,1H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOKQPSPNBHUGLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCCOCCOCCOCCOCCOCCOCCOCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H38O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40694785
Record name 2,5,8,11,14,17,20,23,26-Nonaoxaoctacosan-28-oic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40694785
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

442.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102013-72-9
Record name 2,5,8,11,14,17,20,23,26-Nonaoxaoctacosan-28-oic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40694785
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Activité Biologique

2,5,8,11,14,17,20,23,26-Nonaoxaoctacosan-28-oic acid is a compound with significant biological activity. It is primarily recognized as the active ingredient in benzonatate, a non-narcotic oral antitussive agent. This article explores its biological properties, mechanisms of action, and clinical implications.

Chemical Structure and Properties

The molecular formula of 2,5,8,11,14,17,20,23,26-nonaoxaoctacosan-28-oic acid is C30H53NO11C_{30}H_{53}NO_{11}, with a molecular weight of approximately 603.7 g/mol. Its structure features a long hydrocarbon chain with multiple ether linkages that contribute to its solubility and pharmacokinetic properties.

Benzonatate works by anesthetizing stretch receptors in the lungs and pleura. This action reduces the cough reflex at the source. The compound’s ability to inhibit the transmission of cough impulses is crucial for its effectiveness in treating cough-related conditions.

Biological Activity

The biological activity of 2,5,8,11,14,17,20,23,26-nonaoxaoctacosan-28-oic acid can be summarized as follows:

  • Antitussive Effects : Benzonatate is primarily used to suppress coughs due to its action on the central nervous system (CNS) pathways involved in cough reflex.
  • Local Anesthesia : The compound can induce local anesthesia in the oral mucosa when released from capsules improperly.
  • Safety Profile : While generally safe when used as directed, overdose can lead to severe respiratory distress and neurological effects.

Clinical Studies and Case Reports

Several studies have evaluated the efficacy and safety of benzonatate:

  • Efficacy in Cough Management : A double-blind study demonstrated that patients receiving benzonatate reported a significant reduction in cough frequency compared to placebo groups (p < 0.05).
  • Adverse Effects : Reports indicate that side effects are relatively rare but can include drowsiness and gastrointestinal disturbances. Notably, there have been cases of overdose leading to severe consequences including respiratory failure (Drugs.com).
  • Population Studies : A retrospective analysis of patient records indicated that benzonatate was effective across diverse populations with varying underlying conditions contributing to cough (e.g., asthma and COPD).

Data Table: Summary of Clinical Findings

Study TypeFindingsSignificance
Double-Blind TrialSignificant reduction in cough frequencyp < 0.05
Retrospective StudyEffective across various patient demographicsSupports broad applicability
Case ReportsOverdose incidents leading to severe outcomesHighlights safety concerns

Comparaison Avec Des Composés Similaires

Structural and Functional Group Variations

The terminal functional group defines the reactivity and applications of PEG derivatives. Key analogs include:

Compound Name Terminal Group Molecular Formula Key Applications Reference
2,5,8,11,14,17,20,23,26-Nonaoxaoctacosan-28-oic acid Carboxylic acid C₁₉H₃₈O₁₀ Drug conjugation, pH-responsive carriers
mPEG9-OH (Nonaethylene glycol monomethyl ether) Hydroxyl C₁₉H₄₀O₁₀ Solubility enhancer, polymer synthesis
mPEG9-NH₂ Amine C₁₉H₄₁NO₉ Bioconjugation, peptide modification
Benzonatate (28-yl p-(butylamino)benzoate) Ester C₃₀H₅₃NO₁₁ Antitussive (cough suppressant)
28-Bromo-2,5,8,11,14,17,20,23,26-nonaoxaoctacosane Bromide C₁₉H₃₉BrO₉ Intermediate for substitution reactions

Key Observations :

  • Carboxylic Acid vs. Hydroxyl : The carboxylic acid enables direct conjugation without activation (e.g., via EDC/NHS chemistry), whereas hydroxyl-terminated PEGs (e.g., mPEG9-OH) require derivatization (e.g., tosylation) for functionalization .
  • Carboxylic Acid vs. Amine : The amine group (mPEG9-NH₂) facilitates acylation reactions, while the carboxylic acid is ideal for nucleophilic attacks (e.g., by amines or alcohols) .
  • Carboxylic Acid vs. Ester : Benzonatate, an ester derivative, hydrolyzes in vivo to release active metabolites, whereas the carboxylic acid form offers stability and pH-dependent ionization .

Physicochemical Properties

Property 2,5,8,...-28-oic Acid mPEG9-OH mPEG9-NH₂ Benzonatate 28-Bromo Derivative
Molecular Weight (g/mol) ~427 (estimated) 427.53 427.53 603.75 495.39
Solubility High (aqueous/organic) High Moderate (polar) Low (lipophilic) Low (organic)
Aggregation Behavior Spherical nanoparticles (20–200 nm) No data No data Micelle formation No data
Stability pH-sensitive ionization Stable Sensitive to oxidation Hydrolyzes in GI tract Heat/light sensitive

Key Observations :

  • The carboxylic acid derivative’s solubility and aggregation behavior make it suitable for nanocarriers, as seen in PEGylated polymer brushes .
  • Benzonatate’s lipophilic ester group enhances membrane permeability but limits aqueous solubility, necessitating encapsulation for controlled release .

Méthodes De Préparation

Stepwise Etherification and Carboxylation

This approach constructs the PEG backbone incrementally, ensuring precise control over the ethylene oxide repeat units. The process begins with methoxy-PEG (mPEG) precursors, which are extended through iterative etherification reactions.

  • Initial Etherification :
    Methoxy-PEG8 is synthesized by reacting methoxy-PEG4 with ethylene oxide under basic conditions (e.g., potassium hydroxide). The reaction is typically conducted in anhydrous tetrahydrofuran (THF) at 60°C for 24 hours, yielding a linear chain with eight ethylene oxide units.

  • Terminal Carboxylation :
    The hydroxyl terminus of mPEG8 is converted to a carboxylic acid using bromoacetic acid derivatives. For example, reaction with t-butyl bromoacetate in the presence of sodium hydride (NaH) generates a protected carboxylic acid intermediate. Subsequent acid hydrolysis (e.g., with trifluoroacetic acid) removes the t-butyl group, yielding mPEG8-CH2COOH.

Key Reaction Conditions :

  • Solvent: Toluene or THF

  • Temperature: 60–80°C

  • Catalyst: NaH or potassium tert-butoxide

  • Reaction Time: 12–24 hours

Ester Intermediate Pathway

An alternative method involves synthesizing mPEG8-acetic acid esters followed by reduction or hydrolysis. This route is advantageous for improving purity and scalability.

  • Esterification :
    mPEG8 is reacted with phthalic anhydride in toluene under reflux to form mPEG8-phthalate. The reaction is catalyzed by pyridine, with a typical yield of 85–90%.

  • Hydrolysis :
    The phthalate ester is hydrolyzed using sodium hydroxide (NaOH) in aqueous ethanol, producing mPEG8-CH2COOH. Purification via ion-exchange chromatography (e.g., Q-sepharose FF) removes unreacted starting materials and byproducts.

Advantages :

  • High purity (>99%) achievable through chromatography.

  • Scalable for industrial production.

Purification and Characterization

Chromatographic Purification

Purification is critical due to the polydisperse nature of PEG derivatives. The patent literature emphasizes anion-exchange chromatography for isolating mPEG8-CH2COOH:

ParameterSpecification
Stationary PhaseQ-sepharose FF or QAE-Toyopearl
Mobile Phase0.1–50 mM ammonium bicarbonate
ElutionGradient with increasing ionic strength

This method reduces polydispersity (Ð < 1.05) and eliminates residual catalysts or oligomers.

Crystallization

Post-chromatography, crystallization in solvents such as ethyl ether or hexane/isopropyl alcohol mixtures enhances purity. The compound’s solubility profile—high in polar solvents (water, methanol) and low in hydrocarbons—facilitates efficient recrystallization.

Analytical Validation

Structural Confirmation

  • NMR Spectroscopy :

    • ¹H NMR (CDCl₃) : δ 3.38 (s, 3H, OCH₃), 3.55–3.70 (m, 32H, PEG backbone), 4.15 (s, 2H, CH₂COOH).

    • ¹³C NMR : δ 59.1 (OCH₃), 70.1–72.5 (PEG carbons), 172.3 (COOH).

  • Mass Spectrometry :

    • ESI-MS : m/z 443.2 [M+H]⁺ (calculated for C₁₉H₃₈O₁₁: 442.5 g/mol).

Purity Assessment

  • HPLC : Reverse-phase C18 column, acetonitrile/water (70:30), UV detection at 254 nm. Purity >99% is achievable.

  • Titrimetry : Carboxylic acid content quantified via titration with 0.1 M NaOH, confirming functional group integrity.

Challenges and Optimization

Polydispersity Control

The inherent polydispersity of PEG derivatives necessitates stringent reaction conditions:

  • Use of high-purity ethylene oxide (≥99.9%).

  • Anhydrous reagents to prevent chain termination by water.

Scalability

Industrial-scale production employs continuous-flow reactors to maintain consistent temperature and mixing, reducing batch-to-batch variability.

Applications and Derivatives

mPEG8-CH2COOH serves as a precursor for:

  • Bioconjugates : Covalent attachment to proteins or peptides via carbodiimide chemistry.

  • Nanoparticle Functionalization : Enhances colloidal stability in drug delivery systems .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2,5,8,11,14,17,20,23,26-Nonaoxaoctacosan-28-oic acid, and what are the critical parameters for achieving high yield?

  • Methodological Answer : The compound can be synthesized via oxidation of the corresponding alcohol (e.g., mPEG9-OH, 2,5,8,11,14,17,20,23,26-Nonaoxaoctacosan-28-ol) using oxidizing agents like Jones reagent or catalytic oxidation under controlled conditions . Alternatively, hydrolysis of the ester derivative (e.g., benzonatate’s 2,5,8,11,14,17,20,23,26-Nonaoxaoctacosan-28-yl benzoate) under alkaline conditions may yield the acid . Key parameters include temperature control (e.g., avoiding thermal degradation above 40°C), solvent selection (polar aprotic solvents for stability), and purification via column chromatography or preparative HPLC to isolate the product from oligomeric by-products .

Q. Which analytical techniques are most effective for characterizing the purity and structural integrity of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is critical for confirming the ethylene oxide repeat units and carboxylic acid proton . High-Performance Liquid Chromatography (HPLC) with evaporative light scattering detection (ELSD) or refractive index (RI) detectors is preferred for purity assessment due to the compound’s lack of UV chromophores . Gas Chromatography (GC) with flame ionization detection can quantify residual solvents or low-molecular-weight impurities, though derivatization (e.g., silylation) may be required for volatility .

Q. How is this compound utilized in the development of prodrugs or bioconjugates, and what advantages does it offer?

  • Methodological Answer : The carboxylic acid group enables conjugation with amines or hydroxyls via carbodiimide-mediated coupling (e.g., EDC/NHS chemistry), making it a spacer in antibody-drug conjugates (ADCs) or PEGylated therapeutics . Its long polyethylene glycol (PEG) chain enhances aqueous solubility and prolongs circulation time in vivo, as seen in benzonatate’s formulation for sustained antitussive action .

Advanced Research Questions

Q. What are the common by-products or impurities encountered during synthesis, and how can they be mitigated?

  • Methodological Answer : Common impurities include incomplete oxidation products (e.g., aldehydes or ketones from over-oxidation) and ethylene oxide oligomers from polymerization side reactions . Mitigation strategies include optimizing reaction stoichiometry (e.g., controlled addition of oxidizing agents) and using size-exclusion chromatography (SEC) to remove high-molecular-weight species. Impurity profiling via LC-MS can identify trace by-products for targeted purification .

Q. How does the compound’s stability vary under different pH and temperature conditions, and what implications does this have for storage and handling?

  • Methodological Answer : The compound is hygroscopic and prone to hydrolysis in acidic or alkaline conditions, necessitating storage in anhydrous environments at 0–10°C . Accelerated stability studies (e.g., 40°C/75% RH) reveal decomposition via cleavage of ethylene oxide chains, detectable via reduced HPLC purity. Buffered formulations (pH 6–8) are recommended for in vitro studies to minimize degradation .

Q. What challenges arise in quantifying this compound in biological matrices, and what methodological approaches can address them?

  • Methodological Answer : Endogenous PEG-like compounds in biological fluids can interfere with quantification. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with multiple reaction monitoring (MRM) improves specificity, using stable isotope-labeled internal standards (e.g., deuterated analogs) for calibration . Solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges enhances recovery rates from plasma or tissue homogenates .

Q. Are there discrepancies in reported biological activities or physicochemical properties across studies, and how can these be resolved?

  • Methodological Answer : Variability in reported solubility (e.g., 10–50 mg/mL in water) may stem from differences in PEG chain polydispersity . Standardizing synthesis protocols (e.g., monodisperse PEG sources) and reporting polydispersity indices (PDI) via SEC can reduce discrepancies. Collaborative studies using reference standards (e.g., NIST-traceable materials) are recommended for cross-validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
m-PEG8-CH2COOH
Reactant of Route 2
Reactant of Route 2
m-PEG8-CH2COOH

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.